3-ethyl-2H-1,2,4-oxadiazol-5-one

Lipophilicity Drug-likeness Bioisostere design

3-ethyl-2H-1,2,4-oxadiazol-5-one (CAS 57689-63-1) is a 1,2,4-oxadiazol-5-one derivative—a heterocyclic scaffold recognized as a neutral carboxylic acid bioisostere in medicinal chemistry. The compound possesses a calculated LogP of 0.17, a polar surface area of 59 Ų, and an aqueous solubility of 24 g/L at 25 °C.

Molecular Formula C4H6N2O2
Molecular Weight 114.10 g/mol
Cat. No. B7883829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-2H-1,2,4-oxadiazol-5-one
Molecular FormulaC4H6N2O2
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESCCC1=NC(=O)ON1
InChIInChI=1S/C4H6N2O2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
InChIKeyXDAARBVMIPYNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-2H-1,2,4-oxadiazol-5-one: A Heterocyclic Carboxylate Bioisostere with Differentiated Lipophilicity Profile


3-ethyl-2H-1,2,4-oxadiazol-5-one (CAS 57689-63-1) is a 1,2,4-oxadiazol-5-one derivative—a heterocyclic scaffold recognized as a neutral carboxylic acid bioisostere in medicinal chemistry. The compound possesses a calculated LogP of 0.17, a polar surface area of 59 Ų, and an aqueous solubility of 24 g/L at 25 °C . Its 1,2,4-oxadiazol-5-one core exhibits an average pKa of approximately 5.0 and is predominantly found in the NH-tautomeric form, distinguishing it from other oxadiazolone isomers [1].

Why 3-Ethyl-2H-1,2,4-oxadiazol-5-one Cannot Be Replaced by Generic Oxadiazolone Analogs


Generic substitution within the 1,2,4-oxadiazol-5-one class is confounded by the dramatic impact of the 3-substituent on three orthogonal molecular properties: lipophilicity (LogP span of >3 units between 3-methyl and 3-phenyl analogs), ionization state (pH-dependent LogD shifts driven by the oxadiazolone pKa of ~5.0 [1]), and tautomeric equilibrium (NH vs. OH preference affecting hydrogen-bond donor/acceptor topology [2]). Because these properties govern membrane permeability, aqueous solubility, and target engagement in a non-linear fashion, replacement with a different 3-substituted analog requires de novo optimization and cannot be presumed to yield equivalent performance. The quantitative evidence below substantiates the specific differentiation position of the 3-ethyl derivative.

Quantitative Differentiation Evidence for 3-Ethyl-2H-1,2,4-oxadiazol-5-one vs. Closest Analogs


LogP Differentiation: 3-Ethyl Occupies the Optimal Lipophilicity Window Between 3-Methyl and 3-Phenyl Analogs

The 3-ethyl derivative (LogP 0.17) provides a quantitatively intermediate lipophilicity compared to 3-methyl (LogP -1.21) and 3-phenyl (LogP 1.83) analogs, calculated by the same ACD/Labs Percepta algorithm . This positions the 3-ethyl compound within the optimal LogP range (0–3) for oral bioavailability according to Lipinski's rule of five, unlike the overly hydrophilic 3-methyl and the lipophilic 3-phenyl, which may introduce metabolic instability.

Lipophilicity Drug-likeness Bioisostere design

Minimal EPSA Change: 1,2,4-Oxadiazol-5-one Bioisostere Preserves Polar Surface Area Unlike Other Acid Isosteres

The 1,2,4-oxadiazol-5-one class exhibits an average pKa of 5.0 with a mean ΔEPSA of -1±15 (n = matched molecular pairs), indicating that replacing a carboxylic acid with this heterocycle leaves the experimentally determined polar surface area essentially unchanged [1]. By contrast, oxazolidinediones lower EPSA by -25±15 (pKa 5.6), 1,3,4-oxadiazolones lower EPSA by -47±29 (pKa 7.6), and tetrazoles paradoxically increase EPSA by +34±13 [1].

Bioisosterism EPSA Drug permeability pKa

pH-Dependent Ionization: 3-Ethyl Derivative Shows Stronger Ionization at Physiological pH Than 3-Methyl Analog

At pH 7.4, the 3-ethyl compound exhibits a calculated LogD of -2.32, indicating it exists predominantly as the anionic conjugate base, whereas the 3-methyl analog (LogD -0.92) is substantially less ionized . This difference arises from the electron-donating effect of the ethyl group on the oxadiazolone pKa, shifting the ionization equilibrium toward the anion at physiological pH.

Ionization state LogD pH-dependent solubility

Thermal Handling Window: 3-Ethyl Boiling Point Offers Purification and Storage Advantages Over Extremely Volatile or High-Boiling Analogs

The 3-ethyl compound has a predicted boiling point of 257.4 °C at 760 mmHg, which is substantially higher than the 3-methyl analog (102.6 °C) and lower than the 3-phenyl analog (351.2 °C) . This intermediate volatility provides a practical balance: sufficient boiling point to avoid evaporative loss during rotary evaporation or vacuum drying, while remaining below temperatures that may promote thermal decomposition or necessitate specialized high-temperature equipment.

Boiling point Thermal stability Process chemistry

Optimal Application Scenarios for 3-Ethyl-2H-1,2,4-oxadiazol-5-one Based on Verifiable Differentiation Evidence


Lead Optimization Campaigns Requiring a Carboxylic Acid Bioisostere with Balanced LogP (~0.2) and Minimal EPSA Alteration

When a medicinal chemistry program seeks to replace a carboxylic acid moiety while retaining near-native polar surface area (ΔEPSA ~ -1 for the 1,2,4-oxadiazol-5-one class) and achieving a drug-like lipophilicity (LogP 0.17 for the 3-ethyl derivative), 3-ethyl-2H-1,2,4-oxadiazol-5-one is indicated. The 3-methyl analog (LogP -1.21) may lack sufficient membrane permeability, while the 3-phenyl analog (LogP 1.83) risks excessive lipophilicity and metabolic clearance .

High-Concentration Biochemical or Biophysical Assays Requiring Aqueous Solubility ≥20 g/L

The measured aqueous solubility of 24 g/L (25 °C) and the strongly negative LogD at pH 7.4 (-2.32) support the use of 3-ethyl-2H-1,2,4-oxadiazol-5-one in formats such as NMR-based fragment screening, isothermal titration calorimetry, or cell-based reporter assays where compound precipitation would confound results . In contrast, the 3-phenyl analog, with its higher LogP, would require DMSO co-solvent that may perturb assay biology.

Process R&D and Scale-Up Where Moderate Boiling Point (250–260 °C) and Stable Liquid Handling Are Required

The boiling point of 257.4 °C and flash point of 109.5 °C make 3-ethyl-2H-1,2,4-oxadiazol-5-one suitable for standard laboratory and pilot-plant operations. The 3-methyl analog (B.P. 102.6 °C, flash point 15.9 °C) would require explosion-proof storage and cold-room handling, whereas the 3-phenyl analog (B.P. 351.2 °C) demands high-temperature distillation equipment .

Structure–Activity Relationship (SAR) Studies Exploring 3-Position Substituent Effects on Bioisostere Performance

The 3-ethyl derivative serves as the optimal intermediate reference point in an SAR set comprised of 3-methyl, 3-ethyl, and 3-phenyl 1,2,4-oxadiazol-5-ones. Its LogP (0.17) sits precisely at the midpoint between the two extremes, allowing researchers to deconvolute the contributions of lipophilicity and pKa from specific substituent effects on target binding or pharmacokinetics .

Quote Request

Request a Quote for 3-ethyl-2H-1,2,4-oxadiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.